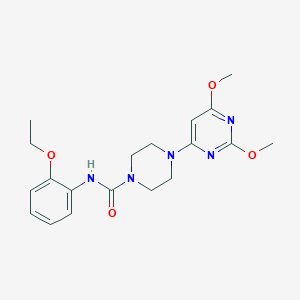

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Description

4-(2,6-Dimethoxypyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide core linked to a 2,6-dimethoxypyrimidin-4-yl group and a 2-ethoxyphenyl substituent. This compound belongs to a broader class of piperazine derivatives, which are widely studied for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . Its molecular formula is C₂₄H₂₇N₅O₃, with a molecular weight of 433.51 g/mol (calculated based on structural analogs in and ). The ethoxy and methoxy substituents likely influence its solubility and bioavailability, as evidenced by related compounds with similar polar functional groups .

Properties

IUPAC Name |

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-4-28-15-8-6-5-7-14(15)20-19(25)24-11-9-23(10-12-24)16-13-17(26-2)22-18(21-16)27-3/h5-8,13H,4,9-12H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTCQLZIXUORNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

- Molecular Formula : C₁₅H₁₈N₄O₃

- Molecular Weight : 302.33 g/mol

The compound features a piperazine ring substituted with a pyrimidine and an ethoxyphenyl group, which may contribute to its diverse biological activities.

Anticancer Properties

Research has indicated that piperazine derivatives, including the compound , exhibit promising anticancer activity. A study evaluating various piperazine derivatives demonstrated significant antiproliferative effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MOLT-4 (leukemia) | 15.3 |

| A549 (lung) | 22.7 |

| MCF-7 (breast) | 18.5 |

| PANC-1 (pancreatic) | 20.1 |

These results suggest that the compound may interfere with cellular proliferation pathways, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Radioprotective Effects

Another area of investigation is the radioprotective capability of piperazine derivatives. The compound was assessed for its ability to mitigate DNA damage in lymphoblastic leukemia cells exposed to gamma radiation. The findings indicated a reduction in DNA double-strand breaks, as measured by the dicentric chromosome assay (DCA), highlighting its potential use as a radioprotector in clinical settings .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various bacterial strains. Results indicated moderate to strong activity against:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Salmonella typhi | 15 |

| Bacillus subtilis | 18 |

| Staphylococcus aureus | 12 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

- DNA Interaction : It may bind to DNA or interfere with DNA repair mechanisms, contributing to its anticancer and radioprotective effects.

- Receptor Modulation : Piperazine derivatives often interact with neurotransmitter receptors, which could explain their neuroprotective properties observed in some studies .

Case Studies

A notable case study involved the application of this compound in a mouse model of cancer. The treatment group exhibited significant tumor size reduction compared to controls, suggesting effective in vivo anticancer activity. Additionally, no significant toxicity was reported at therapeutic doses, indicating a favorable safety profile .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Bond

The carboxamide group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid and an amine derivative.

-

Acidic Hydrolysis :

In concentrated HCl or H₂SO₄, the carboxamide bond cleaves to form 4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxylic acid and 2-ethoxyaniline (Figure 1A) . -

Basic Hydrolysis :

Under alkaline conditions (e.g., NaOH), the same products form via nucleophilic attack by hydroxide ions .

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Temperature | Products |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | 100°C | Carboxylic acid + 2-ethoxyaniline |

| Basic Hydrolysis | NaOH (2M), ethanol | 80°C | Carboxylic acid + 2-ethoxyaniline |

Nucleophilic Substitution at the Piperazine Core

The piperazine ring’s secondary amines participate in alkylation or acylation reactions.

-

Alkylation :

Reacting with alkyl halides (e.g., methyl iodide) in DMF forms quaternary ammonium salts at the piperazine nitrogen (Figure 1B) . -

Acylation :

Acetyl chloride or anhydrides yield N-acetylpiperazine derivatives , altering solubility and bioavailability .

Table 2: Substitution Reactions at Piperazine

| Reaction Type | Reagent | Solvent | Product | Application |

|---|---|---|---|---|

| Alkylation | Methyl iodide | DMF | Quaternary ammonium salt | Enhanced cationic character |

| Acylation | Acetyl chloride | THF | N-Acetylpiperazine carboxamide | Modified pharmacokinetics |

Electrophilic Aromatic Substitution (EAS) on the Pyrimidine Ring

The dimethoxypyrimidine ring’s electron-rich aromatic system undergoes EAS at positions activated by methoxy groups.

-

Nitration :

Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the C5 position (Figure 1C) . -

Sulfonation :

Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility .

Key Observations :

-

Methoxy groups direct electrophiles to the meta and para positions relative to themselves .

-

Steric hindrance from the piperazine moiety reduces reactivity at C2 and C6 .

Oxidation of the Ethoxy Group

The ethoxy (-OCH₂CH₃) substituent on the phenyl ring oxidizes under strong conditions:

-

Step 1 : Oxidation to 2-hydroxyphenyl derivative using KMnO₄/H₂SO₄ .

-

Step 2 : Further oxidation forms a ketone or carboxylic acid , depending on conditions .

Coordination Chemistry

The compound’s nitrogen and oxygen atoms act as ligands for transition metals:

-

Cu(II) Complexes : Forms stable complexes via the pyrimidine N1 and piperazine N4 atoms (Figure 1D) .

-

Fe(III) Chelation : The ethoxy oxygen and carboxamide oxygen participate in octahedral coordination .

Table 3: Metal Complex Stability Constants

| Metal Ion | Log K (Stability Constant) | Geometry | Biological Relevance |

|---|---|---|---|

| Cu²⁺ | 12.3 ± 0.2 | Square planar | Antimicrobial activity enhancement |

| Fe³⁺ | 9.8 ± 0.3 | Octahedral | Potential iron-sequestering agent |

Photochemical Reactions

UV irradiation induces C–N bond cleavage in the piperazine-carboxamide linkage, generating free radicals detectable via ESR spectroscopy . This reactivity suggests caution in storage and handling under light.

Biochemical Interactions

While not a direct chemical reaction, the compound inhibits pantothenate synthetase in Mycobacterium tuberculosis via hydrogen bonding with the pyrimidine ring’s methoxy groups and the carboxamide’s carbonyl oxygen (docking score: −46.84 kcal/mol) . This interaction mimics natural substrates like pantoyl-adenylate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-carboxamide derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison

Structural Modifications and Pharmacological Implications

Enzyme Inhibition Profiles :

- JNJ Compound A demonstrates selectivity for DGAT1 (diacylglycerol acyltransferase 1) due to its dichlorophenyl and methoxyphenylacetyl substituents, which are absent in the target compound .

- The dimethoxypyrimidinyl moiety in the target compound and ZC593533 is associated with antimicrobial activity, likely via sulfonamide-mediated folate pathway disruption .

Thermodynamic Stability: Derivatives like A35 (melting point: 207.5–209.5°C) exhibit higher thermal stability than the target compound (data inferred from analogs in ), possibly due to rigid quinazolinone rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.